molecular formula C25H20ClN5O3S B2962531 4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1111019-11-4

4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No.: B2962531
CAS No.: 1111019-11-4
M. Wt: 505.98
InChI Key: NDNTYEKZNLUWQO-UHFFFAOYSA-N
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Description

4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry. It consists of multiple functional groups, including an oxadiazole, imidazole, and benzenesulfonamide, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound generally involves multistep reactions.

  • Starting from basic organic compounds, such as aromatic amines and sulfonyl chlorides, the pathway includes the formation of intermediate products like 1,2,4-oxadiazole and imidazole derivatives.

  • Typical conditions might include the use of catalysts, high temperatures, and controlled pH environments to facilitate the reactions.

Industrial Production Methods:

  • Industrial synthesis would require optimization for large-scale production, including efficient catalysts and cost-effective reagents.

  • Scaled-up reactions might involve continuous flow reactors to maintain reaction conditions and ensure high yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound may undergo oxidation at the oxadiazole or benzenesulfonamide sites.

  • Reduction: : Reduction reactions can occur, particularly at the nitro or sulfonyl groups if present.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, acids, bases.

Major Products:

  • Oxidation might yield sulfone derivatives.

  • Reduction can produce amino derivatives.

  • Substitution typically results in various aromatic derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex molecules.

  • Important in studying the reactivity of various functional groups.

Biology:

  • Potential as a biological probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Investigated for antimicrobial, anti-inflammatory, and anticancer properties.

Industry:

  • Can serve as a building block in the synthesis of dyes, pigments, and advanced materials.

Mechanism of Action

  • The mechanism largely depends on the specific application.

  • In medicinal contexts, it might interact with enzyme active sites or receptor proteins, disrupting their normal function.

  • Pathways could involve inhibition of enzyme activity or blocking receptor signaling pathways, ultimately leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-chloro-N-(4-((4-(3-m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is structurally similar to other sulfonamides and oxadiazole-containing compounds.

Uniqueness:

  • The presence of both an imidazole and an oxadiazole ring in the same molecule distinguishes it from simpler sulfonamides.

  • Provides a unique scaffold for drug development due to its potential multiple interactions with biological targets.

Conclusion:

4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a versatile compound with promising applications in various fields. Its complex structure and multiple functional groups open avenues for extensive research in chemistry and medicine.

Properties

IUPAC Name

4-chloro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3S/c1-17-3-2-4-19(13-17)24-28-25(34-29-24)23-15-31(16-27-23)14-18-5-9-21(10-6-18)30-35(32,33)22-11-7-20(26)8-12-22/h2-13,15-16,30H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNTYEKZNLUWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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